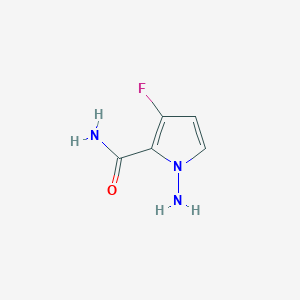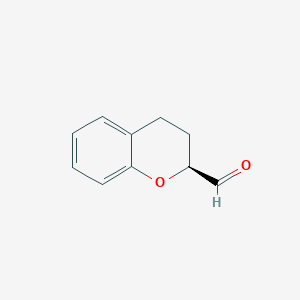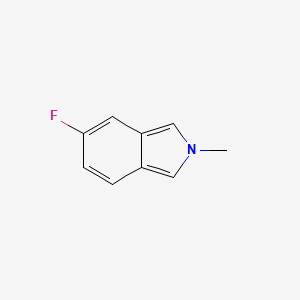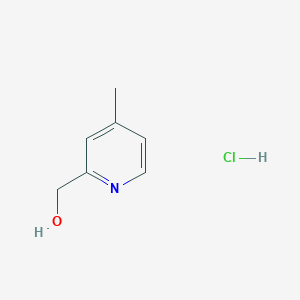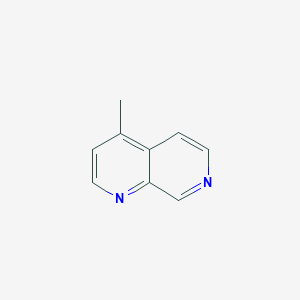
Quinolin-6(8aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-6(8aH)-one is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinolin-6(8aH)-one can be synthesized through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde as starting materials. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Another method involves the Pfitzinger reaction, which uses isatin and aniline derivatives in the presence of a base, such as sodium hydroxide, to form the quinoline ring system.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical processes that involve the use of high-pressure reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolin-6(8aH)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, varying temperatures and solvents.
Major Products Formed
Oxidation: Quinolinic acid.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, sulfoquinoline, halogenated quinoline derivatives.
Applications De Recherche Scientifique
Quinolin-6(8aH)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinolin-6(8aH)-one and its derivatives varies depending on the specific application. In biological systems, these compounds often interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. For example, some derivatives inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis, thereby exhibiting anticancer activity.
Comparaison Avec Des Composés Similaires
Quinolin-6(8aH)-one can be compared with other similar compounds, such as:
Quinoline: A parent compound with a similar structure but lacking the ketone group at the 6-position.
Quinolin-6-ol: A hydroxylated derivative with a hydroxyl group at the 6-position instead of a ketone group.
Quinolin-6-amine: An amine derivative with an amino group at the 6-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
344796-83-4 |
|---|---|
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
8aH-quinolin-6-one |
InChI |
InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,9H |
Clé InChI |
VYSVBQOUHOJSAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=O)C=CC2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)

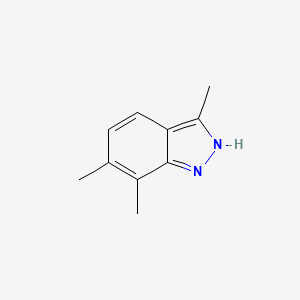
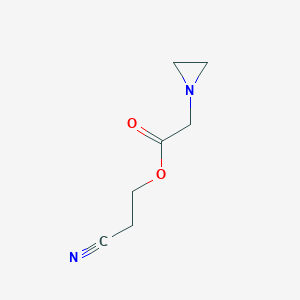

![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
